molecular formula C14H19NO3 B15238952 Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate

Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B15238952
M. Wt: 249.30 g/mol
InChI Key: XWRMKUKCNUYSIV-CHWSQXEVSA-N
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Description

Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S,4R)-1-benzyl-4-methyl-3-pyrrolidinecarboxylate: Similar structure but with a methyl group instead of a hydroxyl group.

    (2R, 3S, 4R, 5R) pyrrolidine-(1-hydroxyethyl)-3,4-diol hydrochloride: Contains additional hydroxyl groups and a different substitution pattern.

Uniqueness

Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group. This combination of functional groups and chiral centers makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl (3R,4S)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3/t12-,13-/m1/s1

InChI Key

XWRMKUKCNUYSIV-CHWSQXEVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

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